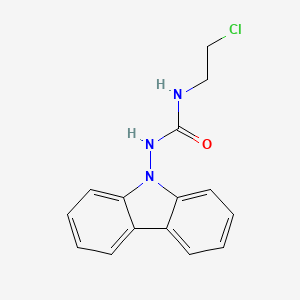

Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-

Description

Overview of Urea (B33335) Derivatives in Advanced Medicinal Chemistry

The urea functional group is a privileged scaffold in medicinal chemistry, recognized for its critical role in mediating drug-target interactions. acs.orgresearchgate.netnih.govnih.gov Its ability to act as both a hydrogen bond donor and acceptor allows for the formation of stable and specific interactions with biological macromolecules such as proteins and enzymes. researchgate.netnih.gov This characteristic is fundamental to the mechanism of action of numerous clinically approved drugs. acs.orgresearchgate.net

Historically, urea derivatives have been integral to the development of therapeutics, with early examples like suramin (B1662206) demonstrating potent antitrypanosomal activity. acs.orgnih.gov In contemporary drug discovery, the urea moiety is frequently incorporated into the design of kinase inhibitors, where it often forms key hydrogen bonds within the ATP-binding site of the target kinase. frontiersin.org The versatility of the urea group also extends to its use as a linker in antibody-drug conjugates and as a building block in combinatorial chemistry, highlighting its broad applicability in creating diverse molecular libraries for screening. nih.gov The synthesis of urea derivatives is well-established, with classical methods involving reagents like phosgene (B1210022) and isocyanates, as well as the development of safer, more environmentally friendly alternatives. acs.orgnih.gov

Significance of Carbazole (B46965) Pharmacophores in Drug Discovery

The carbazole nucleus, a tricyclic aromatic system consisting of two benzene (B151609) rings fused to a central pyrrole (B145914) ring, is a prominent pharmacophore in a multitude of biologically active compounds. bohrium.comnih.gov This structural motif is found in various natural products and has been extensively utilized in the design of synthetic molecules with a wide array of pharmacological activities. bohrium.combohrium.com Carbazole derivatives have demonstrated anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, making them attractive scaffolds for medicinal chemists. nih.govbohrium.com

In the realm of oncology, several carbazole-containing compounds have progressed to clinical use, underscoring the therapeutic potential of this heterocyclic system. mostwiedzy.pl The planar and electron-rich nature of the carbazole ring allows it to participate in various non-covalent interactions with biological targets, including intercalation with DNA and binding to enzyme active sites. mostwiedzy.pl Furthermore, the carbazole scaffold serves as a versatile template for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. nih.gov Recent research has focused on the development of novel carbazole derivatives as allosteric inhibitors of kinases and as agents targeting other critical cellular pathways. bohrium.comnih.gov

Research Relevance of the 2-Chloroethyl Moiety in Bioactive Scaffolds

The 2-chloroethyl group is a reactive chemical entity that has been incorporated into various bioactive compounds. Its reactivity stems from the potential to form a highly electrophilic aziridinium (B1262131) or episulfonium ion intermediate, which can then be attacked by nucleophiles present in biological macromolecules. This alkylating capability has been historically exploited in the design of certain classes of anticancer agents.

While the direct biological activities of simple 2-chloroethyl compounds have been explored, such as in the context of plant growth substances nih.gov, its primary significance in medicinal chemistry is as a functional group that can impart specific reactivity to a larger molecular scaffold. The presence of a 2-chloroethyl moiety can enable covalent bond formation with a biological target, leading to irreversible inhibition. This can be a desirable attribute in certain therapeutic contexts, offering prolonged duration of action. The strategic placement of a 2-chloroethyl group on a pharmacophore, such as a carbazole-urea backbone, could direct its reactivity towards a specific target, thereby creating a highly selective covalent inhibitor.

Contextualization of Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- within Current Academic Research

Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- represents a convergence of the key chemical features discussed above. The carbazole moiety provides a well-established pharmacophore known for its diverse biological activities, while the urea linker offers a flexible and effective means of connecting to other functional groups and interacting with biological targets. frontiersin.orgbohrium.com The terminal 2-chloroethyl group introduces a reactive component, suggesting that the compound could act as a covalent modifier of its biological target. nih.gov

The synthesis of such a molecule would likely involve the reaction of 9-aminocarbazole with 2-chloroethyl isocyanate, or a related multi-step synthetic route. While specific research on Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- is not extensively documented in publicly available literature, its structure suggests a rational design strategy for creating a targeted covalent inhibitor. The carbazole-urea portion of the molecule could be responsible for initial non-covalent binding and recognition of a target protein, while the 2-chloroethyl group would then be positioned to form a covalent bond with a nearby nucleophilic residue. This approach is of significant interest in contemporary drug discovery for its potential to achieve high potency and selectivity.

The potential research applications for this compound are broad, spanning areas such as cancer biology, neuropharmacology, and infectious diseases, reflecting the diverse therapeutic areas where carbazole and urea derivatives have shown promise. researchgate.netnih.gov Future research would likely focus on the synthesis of this compound, its evaluation in various biological assays to identify its molecular targets, and further structural optimization to enhance its activity and selectivity.

Structure

3D Structure

Properties

CAS No. |

102434-43-5 |

|---|---|

Molecular Formula |

C15H14ClN3O |

Molecular Weight |

287.74 g/mol |

IUPAC Name |

1-carbazol-9-yl-3-(2-chloroethyl)urea |

InChI |

InChI=1S/C15H14ClN3O/c16-9-10-17-15(20)18-19-13-7-3-1-5-11(13)12-6-2-4-8-14(12)19/h1-8H,9-10H2,(H2,17,18,20) |

InChI Key |

YMEFUGLZZYZKBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2NC(=O)NCCCl |

Origin of Product |

United States |

Advanced Synthetic Strategies and Analog Generation for Urea, 1 9 Carbazolyl 3 2 Chloroethyl

Foundational Synthetic Approaches for N-Substituted Urea (B33335) Derivatives

The construction of N-substituted ureas is a cornerstone of synthetic organic chemistry, with applications ranging from materials science to pharmaceuticals. The methodologies employed are diverse, but they are generally built upon a few foundational principles.

Nucleophilic Additions to Isocyanates in Urea Synthesis

The reaction between an isocyanate and an amine is the most classical and widely utilized method for synthesizing unsymmetrical ureas. researchgate.net This transformation relies on the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isocyanate group (-N=C=O). acs.org The reaction is typically high-yielding and proceeds under mild conditions.

The versatility of this method is significant; a wide array of primary and secondary amines can be coupled with various isocyanates to produce a diverse library of urea derivatives. nih.gov To circumvent the use of highly toxic phosgene (B1210022) for isocyanate synthesis, safer alternatives have been developed. researchgate.net One such approach involves using stable isocyanate surrogates like N-alkyl carbamoylimidazoles, which react with amines to form ureas, avoiding the handling of free isocyanates. acs.orgacs.org Another strategy is the "on-water" synthesis, where the reaction of isocyanates with amines is performed in water, offering a sustainable and chemoselective route to unsymmetrical ureas with simple product isolation. nih.gov

A summary of these foundational approaches is presented in the table below.

Table 1: Foundational Synthetic Approaches for N-Substituted Ureas

| Method | Description | Key Features | Citations |

| Direct Isocyanate-Amine Reaction | Nucleophilic addition of a primary or secondary amine to an isocyanate. | High efficiency, mild conditions, broad substrate scope. | researchgate.netacs.org |

| Phosgene-Free Isocyanate Generation | In situ generation of isocyanates from sources like azides (Staudinger-aza-Wittig) or primary amides (Hofmann rearrangement) followed by reaction with an amine. | Avoids toxic phosgene; compatible with many functional groups. | nih.govnih.govresearchgate.net |

| Isocyanate Surrogates | Use of stable, solid reagents like N,N'-Carbonyldiimidazole (CDI) or N-alkyl carbamoylimidazoles that act as isocyanate equivalents. | Enhanced safety, crystalline and stable reagents. | researchgate.netacs.orgacs.org |

| Aqueous Synthesis | Reaction of isocyanates and amines performed in water, often without organic co-solvents. | Environmentally friendly, simple workup, scalable. | nih.govprepchem.comorganic-chemistry.org |

Multi-Component Reactions for Complex Urea Architecture Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a powerful strategy for building molecular complexity. researchgate.nettubitak.gov.tr These reactions are highly atom-economical and streamline synthetic processes, reducing waste and purification steps. google.com

For urea derivatives, the Biginelli reaction is a prominent example of an MCR. mdpi.com In its classic form, it involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones. mdpi.com This strategy has been expanded and refined, using various catalysts, including biocatalysts like baker's yeast or isolated enzymes, to facilitate the reaction under greener conditions. mdpi.com MCRs have also been developed for the synthesis of polymers containing urea linkages, highlighting the versatility of this approach. researchgate.nettubitak.gov.tr

Targeted Synthesis of Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- and its Direct Precursors

The synthesis of the title compound requires a convergent approach, beginning with the preparation of two key intermediates: a carbazole-based amine and a chloroethyl-containing isocyanate.

Synthetic Routes to Key Carbazole (B46965) and Chloroethyl Isocyanate Intermediates

2-Chloroethyl isocyanate: This intermediate is a crucial building block. It can be synthesized through several established methods. One common route is via the Curtius reaction, which involves converting a carboxylic acid precursor to an acyl azide (B81097) that rearranges to the isocyanate upon heating. nih.gov A representative procedure uses diphenyl phosphoryl azide and triethylamine (B128534) in toluene (B28343) to convert the corresponding acid to 2-chloroethyl isocyanate. nih.govresearchgate.net It is a stable but moisture-sensitive liquid with a boiling point of 141-142 °C. This reagent is instrumental in the synthesis of various biologically active compounds.

9-Aminocarbazole: The synthesis of the N-amino carbazole moiety is less common than C-substitution. A direct method for the N-amination of carbazole has been reported. nih.gov The procedure involves dissolving carbazole in dimethylformamide (DMF), followed by deprotonation with potassium hydroxide (B78521) at low temperature. Subsequent treatment with hydroxylamine-O-sulfonic acid yields the desired 9-aminocarbazole (also known as 9H-carbazol-9-amine). nih.gov The product is isolated after aqueous workup, extraction, and chromatographic purification. nih.gov

A summary of the synthesis for these key intermediates is provided below.

Table 2: Synthesis of Key Intermediates

| Intermediate | Starting Material(s) | Key Reagents & Conditions | Citation |

| 2-Chloroethyl isocyanate | 2-Chloropropionic acid derivative | Diphenyl phosphoryl azide, triethylamine; Toluene, 80°C. | researchgate.net |

| 9-Aminocarbazole | Carbazole | 1. Potassium hydroxide; 2. Hydroxylamine-O-sulfonic acid; DMF, ice-salt bath. | nih.gov |

Optimized Methodologies for Urea Linkage Formation

With both key intermediates in hand, the final step is the formation of the urea linkage. This is achieved through the nucleophilic addition of the amino group of 9-aminocarbazole to the isocyanate group of 2-chloroethyl isocyanate.

The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane, to prevent hydrolysis of the isocyanate. The reaction can be carried out at temperatures ranging from 0 °C to room temperature. For instance, a general procedure involves dissolving the amine (9-aminocarbazole) and a base like triethylamine in the solvent, followed by the gradual, dropwise addition of the isocyanate (2-chloroethyl isocyanate). The reaction mixture is then stirred for several hours until completion, which can be monitored by techniques like thin-layer chromatography (TLC). The final product, Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-, can be isolated and purified using standard laboratory techniques such as filtration or column chromatography. This approach is analogous to the synthesis of other carbazole-based ureas where an aminocarbazole is reacted with an isocyanate.

Diversification Strategies for Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- Analogs

The core structure of Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- offers multiple points for chemical modification, allowing for the generation of a library of structural analogs.

Modification of the Carbazole Ring: The carbazole nucleus is amenable to various substitution reactions.

Electrophilic Substitution: Friedel-Crafts acylation or alkylation can introduce substituents onto the electron-rich benzene (B151609) rings, typically at the 3 and 6 positions. Boron trichloride-mediated Friedel-Crafts acylation has been used for selective C-1 substitution.

Directed C-H Activation/Functionalization: Modern catalytic methods allow for precise C-H activation at various positions of the carbazole ring, including the challenging C4-position, enabling the introduction of amino or aryl groups. researchgate.netprepchem.com

Synthesis from Substituted Precursors: A diverse range of substituted carbazoles can be prepared through methods like the intramolecular C-H amination of substituted 2-aminobiphenyls, which can then be carried through the synthetic sequence. researchgate.net

Modification of the Chloroethyl Moiety: The 2-chloroethyl group is a reactive handle for further diversification.

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles. Reaction with other amines, thiols, or azides can generate a wide array of analogs with different functional groups at the terminus of the ethyl chain.

Varying the Isocyanate: The initial synthesis can be performed with different isocyanates. Using isocyanates other than 2-chloroethyl isocyanate, such as different haloalkyl isocyanates or aryl isocyanates, would provide direct access to a broad family of related urea compounds. This modular approach allows for systematic exploration of the structure-activity relationships of this class of compounds.

Systematic Modifications on the Carbazole System

The carbazole moiety, a tricyclic aromatic system, is amenable to various substitution reactions, which can significantly influence the electronic and steric properties of the resulting analogs. These modifications are typically achieved through electrophilic substitution reactions on the carbazole ring prior to or after the formation of the urea linkage.

Research on related carbazole derivatives has demonstrated that positions 3, 6, 1, and 8 are the most susceptible to substitution. nih.gov For instance, the introduction of substituents at the 3- and 6-positions of the carbazole ring is a common strategy. A general approach involves the nitration or halogenation of the carbazole starting material, followed by further chemical transformations. For example, 6-substituted carbazole derivatives have been synthesized to create a variety of carbazole urea and carbazole amine compounds. globethesis.com

Table 1: Examples of Substituted Carbazole Precursors for Urea Synthesis

| Carbazole Precursor | Substituent | Position(s) |

| 3-Nitrocarbazole | -NO₂ | 3 |

| 3,6-Dichlorocarbazole | -Cl | 3, 6 |

| 1,8-Diamino-3,6-dichlorocarbazole | -NH₂, -Cl | 1, 8, 3, 6 |

| 6-Bromo-9H-carbazole | -Br | 6 |

These precursors can then be subjected to reactions to introduce the urea moiety, leading to a diverse array of analogs of Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-.

Structural Variations within the 2-Chloroethyl Chain

The 2-chloroethyl group is a reactive handle that can be readily modified through nucleophilic substitution reactions. The electrophilic nature of the carbon atom bearing the chlorine atom allows for the introduction of a wide range of functional groups.

A study on the alkylation of 2-chloroethylurea (B1347274) derivatives with secondary amines highlighted the potential for nucleophilic substitution at this position. benthamdirect.com Although the study reported challenges in achieving high yields of the desired tertiary amine product due to the reactivity of the starting material, it confirms the feasibility of this approach. benthamdirect.com By reacting Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- with various nucleophiles, a library of analogs with different side chains can be generated.

Furthermore, research on N-aryl-N'-(2-chloroethyl)ureas has shown that modifications to the alkylating chain, such as introducing branching, can significantly impact the biological activity of the resulting compounds. For example, the synthesis of N'-(1-methyl-2-chloro)ethyl urea derivatives has been reported. nih.gov This suggests that chain-extended or branched analogs of the parent compound could be synthesized by starting with the appropriately substituted amino-alkane.

Table 2: Potential Nucleophilic Substitution Reactions on the 2-Chloroethyl Chain

| Nucleophile | Resulting Functional Group |

| Azide (N₃⁻) | Azidoethyl |

| Cyanide (CN⁻) | Cyanoethyl |

| Thiols (R-SH) | Thioether |

| Amines (R₂NH) | Tertiary Amine |

| Alcohols (R-OH) | Ether |

These reactions would typically be carried out in a suitable solvent in the presence of a base to facilitate the displacement of the chloride ion.

Chemical Derivatizations of the Urea Core

The urea linkage itself offers opportunities for derivatization, primarily through reactions involving the nitrogen atoms. While the N-9 of the carbazole is already substituted, the other nitrogen of the urea can potentially be alkylated or acylated.

The disruption of the planarity of urea derivatives through N-alkylation has been shown to be a viable strategy to modify the physicochemical properties of the molecule. nih.gov This can be achieved by reacting the urea with an alkylating agent in the presence of a solid base and a phase transfer catalyst. google.com Such modifications can influence intermolecular interactions and solubility. nih.gov

The urea moiety can also act as a nucleophile itself. The urea anion can participate in nucleophilic substitution reactions. semanticscholar.org This reactivity could be exploited to form more complex structures, although careful control of reaction conditions would be necessary to avoid competing reactions at other sites.

The synthesis of the urea core itself can be approached in various ways, often involving the reaction of an amine with an isocyanate or a carbamoyl (B1232498) chloride. For instance, the synthesis of aromatic urea analogues of N-phenyl-N'-(2-chloroethyl)ureas has been achieved through the nucleophilic addition of various isocyanates to anilines. nih.gov This modular approach allows for the introduction of diversity at the urea core by using different isocyanate building blocks.

Table 3: Reagents for Urea Core Derivatization and Synthesis

| Reagent | Reaction Type | Potential Product |

| Alkyl Halide (R-X) | N-Alkylation | N-alkylated urea |

| Acyl Chloride (R-COCl) | N-Acylation | N-acylated urea |

| Isocyanate (R-NCO) | Urea formation | Substituted urea |

| Phosgene/Triphosgene | Urea formation | Symmetrical or unsymmetrical ureas |

By employing these strategies, a wide range of analogs of Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- can be systematically generated, allowing for a thorough exploration of its chemical space.

Preclinical Biological Activity Investigations of Urea, 1 9 Carbazolyl 3 2 Chloroethyl Analogs

In Vitro Antiproliferative and Cytotoxic Efficacy Studies

The primary focus of preclinical evaluation for novel anticancer drug candidates is the assessment of their ability to inhibit cancer cell growth and induce cell death. Analogs of Urea (B33335), 1-(9-carbazolyl)-3-(2-chloroethyl)- have been subjected to extensive in vitro screening across a variety of cancer cell lines to determine their cytotoxic and antiproliferative potential.

Assessment across Diverse Cancer Cell Line Panels (e.g., lung adenocarcinoma, colon carcinoma, melanoma, breast carcinoma, glioma)

A range of 1-aryl-3-(2-chloroethyl)urea (CEU) derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. For instance, certain CEU derivatives were found to be active against LoVo human colon adenocarcinoma cells. nih.gov Specifically, methyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrate, 4-methyl and 4-tert-butyl (3-(2-chloroethyl) ureido) benzene (B151609) exhibited ID50 values of 28, 20, and 4 microM, respectively, against LoVo cells. nih.gov In comparison, the established chemotherapeutic agents chlorambucil (B1668637) and CCNU had ID50 values of 21 and 45 microM in the same cell line. nih.gov

Furthermore, a series of aryl-substituted ureas and carbamates containing aromatic chlorine were tested against breast cancer (MDA-MB-231), glioblastoma (U-87 MG), and neuroblastoma (SH-SY5Y) cell lines, showing cytotoxic activity. nih.govresearchgate.net However, these compounds were not effective against the A-375 melanoma cell line. nih.govresearchgate.net In another study, novel pyrrolo[2,3-d]pyrimidine derivatives incorporating a urea moiety were evaluated for their anti-cancer activity against human lung cancer (A549), prostate cancer (PC3), human colon cancer (SW480), and human breast cancer (MCF-7) cell lines. merckmillipore.com One of the most potent derivatives, compound 10a, exhibited an IC50 value of 0.19 µM against PC3 cells. merckmillipore.com Compounds 10b and 9e showed strong cytotoxic activity against MCF-7 and A549 cells with IC50 values of 1.66 µM and 4.55 µM, respectively. merckmillipore.com

The antiproliferative action of certain 2-pyridyl urea-based Cu(II) complexes has also been investigated against lung cancer cell lines A549, NCI-H460, and NCI-H1975. scispace.com Two nitro-group substituted complexes, Cu(U3)2Cl2 and Cu(U11)2Cl2, demonstrated enhanced activity against the drug-resistant NCI-H1975 cells with IC50 values of 39.6 ± 4.5 µM and 33.4 ± 3.8 µM, respectively. scispace.com

Table 1: In Vitro Cytotoxicity of Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- Analogs in Various Cancer Cell Lines

| Compound/Analog | Cancer Cell Line | Cell Line Type | Efficacy Metric (IC50/ID50) | Reference |

|---|---|---|---|---|

| Methyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrate | LoVo | Colon Adenocarcinoma | 28 µM | nih.gov |

| 4-Methyl (3-(2-chloroethyl) ureido) benzene | LoVo | Colon Adenocarcinoma | 20 µM | nih.gov |

| 4-tert-Butyl (3-(2-chloroethyl) ureido) benzene | LoVo | Colon Adenocarcinoma | 4 µM | nih.gov |

| Aryl-substituted ureas and carbamates | MDA-MB-231 | Breast Cancer | Cytotoxic | nih.govresearchgate.net |

| Aryl-substituted ureas and carbamates | U-87 MG | Glioblastoma | Cytotoxic | nih.govresearchgate.net |

| Aryl-substituted ureas and carbamates | SH-SY5Y | Neuroblastoma | Cytotoxic | nih.govresearchgate.net |

| Compound 10a (pyrrolo[2,3-d]pyrimidine derivative) | PC3 | Prostate Cancer | 0.19 µM | merckmillipore.com |

| Compound 10b (pyrrolo[2,3-d]pyrimidine derivative) | MCF-7 | Breast Cancer | 1.66 µM | merckmillipore.com |

| Compound 9e (pyrrolo[2,3-d]pyrimidine derivative) | A549 | Lung Cancer | 4.55 µM | merckmillipore.com |

| Cu(U3)2Cl2 (2-pyridyl urea-based Cu(II) complex) | NCI-H1975 | Lung Cancer | 39.6 ± 4.5 µM | scispace.com |

| Cu(U11)2Cl2 (2-pyridyl urea-based Cu(II) complex) | NCI-H1975 | Lung Cancer | 33.4 ± 3.8 µM | scispace.com |

Analysis of Cell Cycle Modulation and Arrest Phenomena

Understanding how a compound affects the cell cycle is crucial to elucidating its mechanism of action. Studies on analogs of Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- have revealed their ability to modulate and arrest the cell cycle in cancer cells. For example, treatment of 9L rat brain tumor cells with 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), a related chloroethyl-containing compound, resulted in differential sensitivity across the cell cycle. nih.gov Cells in the G1 and G2-M phases were found to be more sensitive to BCNU than cells in the S phase. nih.gov

Furthermore, novel pyrrolo[2,3-d]pyrimidine derivatives containing urea moieties have been shown to cause cell cycle arrest at different stages in various cancer cell lines. merckmillipore.com Specifically, compound 9e, which displayed strong cytotoxicity against the A549 lung cancer cell line, was found to induce cell cycle arrest in the G0/G1 phase. merckmillipore.com This arrest is a key event that can precede the induction of apoptosis.

Mechanistic Studies on Apoptosis Induction in Preclinical Models

Apoptosis, or programmed cell death, is a desirable outcome for anticancer therapies. Several studies have investigated the ability of Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- analogs to induce apoptosis in cancer cells. For instance, treatment with an aryl carbamate (B1207046) derivative, IId, led to a slight increase in caspase 3 activity and induced phosphatidylserine (B164497) externalization, both of which are markers of apoptosis. nih.gov

More detailed mechanistic studies on pyrrolo[2,3-d]pyrimidine derivatives containing urea moieties have shown that their cytotoxic activity is mediated by apoptosis. merckmillipore.com Flow cytometry analysis revealed a significant increase in the percentage of late apoptotic cells following treatment with these compounds. merckmillipore.com Western blot analysis further demonstrated that these compounds induce apoptosis through the intrinsic, or mitochondrial, pathway. merckmillipore.com Specifically, compound 9e was shown to reduce the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax. merckmillipore.com This was accompanied by an increase in the levels of caspase-9 and caspase-3, as well as the cleavage of PARP, all of which are key events in the execution phase of apoptosis. merckmillipore.com

Exploration of Other Relevant Biological Activities (e.g., Anti-Tuberculosis Activity)

Beyond their anticancer properties, some analogs of Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- have been investigated for other potential therapeutic applications, notably as anti-tuberculosis agents. A series of novel diamino phenyl chloropicolinate fettered carboxamides, urea, and thiourea (B124793) derivatives were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. nih.gov Five of these compounds demonstrated good minimum inhibitory concentration (MIC) values with low cytotoxicity. nih.gov

In a separate study, a series of hydrazone and 3-nitrovinyl analogs derived from heterocyclic aldehydes were screened for their antitubercular activity. nih.gov Several of these compounds showed inhibitory activity against Mycobacterium tuberculosis H37Rv in primary screening assays. nih.gov The most active compounds, 3d, 3e, and 8b, had IC50 values of 5.96, 5.4, and 1.6 µg/mL, respectively, indicating their potential as leads for the development of new anti-tuberculosis drugs. nih.gov

Table 2: Anti-Tuberculosis Activity of Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- Analogs

| Compound/Analog | Target | Efficacy Metric (IC50) | Reference |

|---|---|---|---|

| Compound 3d (Hydrazone analog) | Mycobacterium tuberculosis H37Rv | 5.96 µg/mL | nih.gov |

| Compound 3e (Hydrazone analog) | Mycobacterium tuberculosis H37Rv | 5.4 µg/mL | nih.gov |

| Compound 8b (Hydrazone analog) | Mycobacterium tuberculosis H37Rv | 1.6 µg/mL | nih.gov |

Molecular and Cellular Mechanism of Action Elucidation for Urea, 1 9 Carbazolyl 3 2 Chloroethyl Analogs

Identification and Characterization of Primary Molecular Targets

The multifaceted molecular interactions of 1-(9-carbazolyl)-3-(2-chloroethyl)urea and its analogs are central to their biological activity. These compounds are proposed to interact with several key cellular components, leading to a cascade of events that can culminate in cell death. The primary molecular targets identified through studies on structurally related compounds include tubulin, apoptosis-regulatory proteins, signal transduction kinases, and metabolic enzymes.

While direct evidence for the binding of 1-(9-carbazolyl)-3-(2-chloroethyl)urea to tubulin is not extensively documented in publicly available research, the carbazole (B46965) scaffold is a known pharmacophore in compounds that inhibit tubulin polymerization. mdpi.com Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Their disruption is a well-established strategy in cancer chemotherapy.

Some carbazole derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. mdpi.com For instance, certain dehydroabietic–benzimidazole hybrids containing a carbazole moiety have demonstrated potent inhibition of tubulin polymerization. mdpi.com The proposed mechanism involves the binding of these compounds to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint, ultimately leading to mitotic catastrophe and apoptotic cell death. Although a quantitative cell-based assay can bridge the gap between in vitro tubulin assays and cell viability, specific data for 1-(9-carbazolyl)-3-(2-chloroethyl)urea is not available. nih.gov

The following table presents data on the tubulin polymerization inhibitory activity of various carbazole and related compounds, illustrating the potential of this chemical class to target microtubules.

| Compound Class | Example Compound | Target | Assay | Finding |

| Carbazole Derivative | Dehydroabietic–benzimidazole hybrid | Tubulin | Tubulin Polymerization Assay | Potent inhibition, stronger than colchicine (B1669291) at 10 µM mdpi.com |

| Sulfanilamide-1,2,3-triazole hybrid | Compound 16a | Tubulin | Tubulin Polymerization Assay | IC50 value of 2.4 μM mdpi.com |

| Podophyllotoxin Derivative | Compound 25a | Tubulin | Tubulin Polymerization Assay | IC50 value of 2.1 ± 0.12 μM, superior to colchicine mdpi.com |

The B-cell lymphoma 2 (BCL-2) family of proteins are critical regulators of the intrinsic, or mitochondrial, pathway of apoptosis. This family includes both anti-apoptotic members (e.g., BCL-2, BCL-XL, MCL-1) and pro-apoptotic members (e.g., BAX, BAK, BID, BIM). The balance between these opposing factions determines the cell's fate. In many cancers, the overexpression of anti-apoptotic BCL-2 proteins is a key survival mechanism.

Carbazole derivatives have been shown to induce apoptosis through a mitochondrial-dependent pathway. nih.gov This suggests a potential interaction with the BCL-2 family of proteins. The synthetic carbazole derivative LCY-2-CHO, for example, induces apoptosis in leukemia cells, a process accompanied by the cleavage of BID, collapse of the mitochondrial membrane potential, and release of cytochrome c. nih.gov The cleavage of BID, a BH3-only protein, can overcome the inhibitory effects of anti-apoptotic BCL-2 proteins, leading to the activation of BAX and BAK and subsequent mitochondrial outer membrane permeabilization.

The table below summarizes the effects of representative carbazole derivatives on apoptosis and related proteins.

| Compound | Cell Line | Effect | Observed Mechanism |

| Palindromic Carbazole Derivatives | A549, HCT-116 | Induction of apoptosis | Activation of caspases 3/7, DNA fragmentation, mitochondria-dependent pathway nih.gov |

| LCY-2-CHO | THP-1 (monocytic leukemia) | Induction of apoptosis | BID cleavage, collapse of mitochondrial transmembrane potential, cytochrome c release, caspase-3 activation nih.gov |

Signal transduction pathways, often driven by protein kinases, are fundamental to cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. Receptor tyrosine kinases (RTKs), RAF kinases, and other protein tyrosine kinases (PTKs) are therefore prime targets for anticancer drug development.

While specific data on the inhibition of these kinases by 1-(9-carbazolyl)-3-(2-chloroethyl)urea is limited, substituted heterocyclic ureas have been investigated as inhibitors of RAF kinase. google.com Furthermore, some carbazole derivatives have been shown to inhibit human topoisomerase II, an enzyme critically involved in DNA replication and repair. nih.gov Inhibition of topoisomerase II leads to DNA damage, cell cycle arrest, and apoptosis.

Additionally, the potential for analogs to inhibit NADH oxidase is an area of interest. Some compounds are known to inhibit type II NADH:menaquinone oxidoreductase, a key enzyme in the respiratory chain of certain pathogens. mdpi.com The antitumor drug 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) has been shown to inactivate human nicotinamide (B372718) mononucleotide adenylyltransferase, highlighting the potential for chloroethyl-containing compounds to target metabolic enzymes.

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of signaling lipids, and its inhibition has been explored for various therapeutic applications. Substituted ureas and carbamates have been identified as potent inhibitors of sEH. nih.gov These inhibitors can have nanomolar Ki values and interact stoichiometrically with both murine and human sEHs. nih.gov The inhibition of sEH can potentiate the effects of certain cytotoxic agents and reduce the toxicity of others, depending on whether the epoxide or its diol is the active species. nih.gov Given that 1-(9-carbazolyl)-3-(2-chloroethyl)urea contains a urea (B33335) functional group, it is plausible that it or its analogs could also modulate the activity of sEH.

The following table provides examples of urea and carbamate (B1207046) derivatives as sEH inhibitors.

| Compound Class | Target | Key Finding |

| Substituted Ureas | Soluble Epoxide Hydrolase (sEH) | Potent, selective, competitive tight-binding inhibitors with nanomolar Ki values nih.gov |

| Substituted Carbamates | Soluble Epoxide Hydrolase (sEH) | Potent inhibitors that interact stoichiometrically with murine and human sEHs nih.gov |

Analysis of Downstream Cellular Signaling Pathways

The engagement of the primary molecular targets by 1-(9-carbazolyl)-3-(2-chloroethyl)urea analogs triggers a cascade of downstream cellular signaling events. The inhibition of tubulin polymerization, for instance, would be expected to activate the spindle assembly checkpoint, leading to a prolonged mitotic arrest. Cells that cannot satisfy this checkpoint may eventually undergo apoptosis.

The targeting of the BCL-2 family of proteins directly impacts the intrinsic apoptotic pathway. Inhibition of anti-apoptotic BCL-2 proteins would lead to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade, with caspase-9 as the initiator and caspase-3 as the executioner.

Inhibition of signal transduction kinases such as RTKs and RAF kinases would disrupt pro-survival signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways. This would lead to decreased cell proliferation and survival.

The induction of apoptosis by carbazole derivatives has been shown to be mediated through a mitochondrial pathway, involving the activation of caspases. nih.gov Specifically, treatment of cancer cells with palindromic carbazole derivatives led to a significant increase in the activation of caspases 3 and 7. nih.gov Furthermore, some carbazole derivatives have been observed to cause cell cycle arrest at the G0/G1 or G2/M phases, depending on the cell line and the specific compound. nih.gov

Characterization of Potential Covalent Interaction Mechanisms with Biological Macromolecules

The presence of a 2-chloroethyl group in 1-(9-carbazolyl)-3-(2-chloroethyl)urea suggests the potential for covalent interactions with biological macromolecules. The 2-chloroethylurea (B1347274) moiety is a known alkylating agent, capable of forming covalent bonds with nucleophilic sites on proteins and DNA. This mechanism is characteristic of classic nitrogen mustard anticancer drugs.

Structure Activity Relationship Sar and Chemoinformatic Studies of Urea, 1 9 Carbazolyl 3 2 Chloroethyl Series

Systemic Exploration of Structural Determinants for Biological Efficacy

The carbazole (B46965) nucleus, a tricyclic aromatic system, serves as a crucial anchor for the molecule and its substitutions significantly influence the compound's physicochemical properties and biological activity. researchgate.netnih.gov The nature and position of substituents on the carbazole ring can modulate lipophilicity, electronic distribution, and steric profile, which in turn affects membrane permeability, target binding affinity, and metabolic stability.

Research into various carbazole derivatives has shown that introducing different functional groups can lead to a wide spectrum of biological activities, including antimicrobial, antifungal, and neuroprotective effects. nih.gov For instance, the introduction of an imidazole (B134444) moiety to a carbazole structure was found to enhance antibacterial efficacy. nih.gov Similarly, substitutions with bulky groups like tert-butyl-phenyl at the N-9 position of the carbazole have been associated with significant neuroprotective activity. nih.gov

In the context of the 1-(9-carbazolyl)-3-(2-chloroethyl)urea series, substitutions on the carbazole ring are hypothesized to fine-tune the molecule's potency. Electron-withdrawing groups, such as nitro or chloro groups, can alter the electronic properties of the entire molecule, potentially influencing its interaction with biological targets. nih.govijfans.org Conversely, electron-donating groups like methoxy (B1213986) or methyl could enhance binding through different mechanisms.

| Carbazole Substituent (R) | Predicted Effect on Physicochemical Properties | Potential Impact on Biological Activity |

|---|---|---|

| -H (Unsubstituted) | Baseline lipophilicity and electronic profile. | Serves as a reference compound for activity comparison. |

| -Cl, -NO₂ (Electron-Withdrawing) | Increases electrophilicity of the carbazole ring; may alter overall polarity. nih.gov | Could enhance interactions with electron-rich pockets in a biological target; may affect metabolic pathways. |

| -CH₃, -OCH₃ (Electron-Donating) | Increases electron density on the ring; increases lipophilicity. | May improve membrane permeability and hydrophobic interactions with the target site. |

| -C(CH₃)₃ (Bulky Group) | Introduces significant steric hindrance; greatly increases lipophilicity. nih.gov | Can provide selectivity for specific targets by fitting into larger binding pockets while preventing binding to others; may improve activity. nih.govnih.gov |

The 2-chloroethyl group is a well-known pharmacophore, often functioning as a reactive alkylating agent that can form covalent bonds with nucleophilic residues (e.g., in DNA or proteins). This reactivity is a hallmark of many classical antineoplastic agents. nih.gov In the 1-aryl-3-(2-chloroethyl)urea (CEU) class of compounds, this moiety is critical for their cytotoxic and antineoplastic effects. nih.gov

Modifications to the chloroethyl chain can have a profound impact on biological activity:

Replacement of Chlorine: Substituting the chlorine atom with other halogens (e.g., fluorine, bromine, iodine) would alter the reactivity of the ethyl group. A fluoroethyl group would be less reactive and form a more stable covalent bond, potentially reducing non-specific toxicity. Bromo- or iodo-analogs would be more reactive, which could increase potency but also off-target effects.

Chain Length: Altering the length of the alkyl chain (e.g., from ethyl to propyl or butyl) would change the spatial relationship between the carbazole-urea head and the reactive terminus. This could affect the ability of the compound to position itself correctly for covalent bond formation within the target's active site.

Branching: Introducing branching on the ethyl chain could introduce steric hindrance, potentially increasing selectivity for certain enzyme isoforms or receptor subtypes.

Studies on related chloroethyl ureas have demonstrated that these compounds can exhibit significant antitumor activity, in some cases surpassing that of established drugs like chlorambucil (B1668637), while also showing lower toxicity and mutagenicity. nih.gov The efficacy of these compounds is directly tied to the presence and reactivity of the chloroethyl group.

The urea (B33335) linker (-NH-CO-NH-) is a privileged structure in medicinal chemistry, primarily due to its ability to act as a rigid and effective hydrogen bond donor and acceptor. nih.govmdpi.com This feature allows it to form strong and specific interactions with amino acid residues in a protein's binding site, such as glutamate (B1630785) or aspartate. nih.gov

The key contributions of the urea linker include:

Hydrogen Bonding: The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This capacity for multiple, directed hydrogen bonds is crucial for high-affinity binding to many biological targets. nih.gov

Structural Rigidity: The planar and rigid nature of the urea moiety helps to orient the two flanking groups—the carbazole and the chloroethyl chain—in a defined conformation. This pre-organization reduces the entropic penalty upon binding, leading to higher affinity.

Bioisosterism: The urea group is a common bioisostere for amide or carbamate (B1207046) linkages, offering a different profile of stability and hydrogen bonding potential. avcr.czmdpi.com

In various series of biologically active molecules, including kinase inhibitors and antimalarial agents, the urea group has been shown to be essential for activity, often forming critical hydrogen bond interactions within the ATP binding site or other key domains of the target protein. nih.gov Its ability to bridge two distinct pharmacophores makes it a cornerstone of the molecule's design.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For the 1-(9-carbazolyl)-3-(2-chloroethyl)urea series, QSAR models would be invaluable for predicting the activity of novel analogues and prioritizing synthetic efforts.

A typical QSAR study for this series would involve calculating a range of molecular descriptors for a set of synthesized compounds with known biological activities. These descriptors quantify various aspects of the molecular structure.

| Descriptor Class | Specific Examples | Relevance to the Series |

|---|---|---|

| Physicochemical | LogP, LogD | Represents lipophilicity, which governs membrane permeability and hydrophobic interactions. QSAR studies on other urea derivatives have identified lipophilicity as a key driver of activity. nih.gov |

| Topological | Molecular Connectivity Indices, Wiener Index | Describes the size, shape, and degree of branching in the molecule. |

| Electronic | Hammett constants (σ), Dipole Moment | Quantifies the electron-donating or -withdrawing nature of substituents on the carbazole ring, affecting target interactions. |

| Steric | Molar Refractivity (MR), Sterimol Parameters | Represents the bulk and spatial arrangement of substituents, which is critical for fitting into a binding pocket. |

| Quantum Chemical | HOMO/LUMO energies, Partial Atomic Charges | Provides detailed information about the electronic structure and reactivity, particularly for the chloroethyl group. |

By applying statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that links these descriptors to the biological activity (e.g., IC₅₀). Such a model would allow researchers to computationally screen virtual compounds before undertaking their synthesis, thereby accelerating the drug discovery process.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. Based on the structure of 1-(9-carbazolyl)-3-(2-chloroethyl)urea, a hypothetical pharmacophore model can be proposed.

The key pharmacophoric features would likely include:

Aromatic/Hydrophobic Region: Corresponding to the flat, tricyclic carbazole ring system. This feature is likely involved in π-π stacking or hydrophobic interactions with the target.

Hydrogen Bond Donors (HBD): Two distinct HBD features originating from the N-H groups of the urea linker.

Hydrogen Bond Acceptor (HBA): One HBA feature from the carbonyl oxygen of the urea linker.

Hydrophobic/Alkylating Site: A feature representing the chloroethyl tail, which may interact with a hydrophobic pocket before potentially forming a covalent bond.

This pharmacophore model serves as a 3D query to search large chemical databases for novel compounds that possess a similar arrangement of features but may have a completely different chemical scaffold. This approach can lead to the discovery of new classes of compounds with the desired biological activity. Furthermore, the model can be refined as more active and inactive compounds in the series are synthesized and tested, increasing its predictive power and utility in guiding the design of next-generation analogues.

Advanced Computational and Theoretical Research on Urea, 1 9 Carbazolyl 3 2 Chloroethyl

Quantum Chemical Investigations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, often employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy landscape.

Prediction of Electronic Properties and Reactivity Profiles

Quantum chemical computations are utilized to predict the electronic properties of Urea (B33335), 1-(9-carbazolyl)-3-(2-chloroethyl)- . Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests lower reactivity. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, helps identify electrophilic and nucleophilic sites, which are key to understanding potential intermolecular interactions. researchgate.netresearchgate.net For instance, the urea and carbazole (B46965) moieties can exhibit distinct electronic characteristics that influence their interaction with biological targets. mdpi.comresearchgate.net

Table 1: Predicted Electronic Properties of Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- (Hypothetical Data)

| Parameter | Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 4.5 Debye | Influences solubility and non-bonding interactions. |

Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for similar organic molecules.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- involves mapping its potential energy surface to identify stable conformers and the energy barriers between them. nih.gov This is crucial as the molecule's different conformations can exhibit varied binding affinities to a target protein. Computational methods can model the rotation around single bonds, such as the bond connecting the carbazole nitrogen to the urea group and the bonds within the chloroethyl chain, to determine the most energetically favorable spatial arrangements. nih.gov This analysis provides a landscape of low-energy conformations that are likely to be present in a biological environment.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. nih.govbohrium.com This method is instrumental in rational drug design and for understanding the potential mechanism of action.

Identification of Protein Binding Sites and Critical Residues

For Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- , molecular docking simulations can be performed against various protein targets, particularly those implicated in diseases like cancer, such as protein kinases. researchgate.netmdpi.comnih.gov These simulations place the ligand into the binding site of a protein and score the different poses based on factors like intermolecular forces, including hydrogen bonds and van der Waals interactions. researchgate.net The results can identify the most probable binding mode and highlight the key amino acid residues in the protein's active site that form critical interactions with the ligand. researchgate.net The urea moiety is known to be an effective hydrogen bond donor and acceptor, while the carbazole ring can participate in π-stacking interactions. mdpi.comnih.gov

Table 2: Hypothetical Molecular Docking Results for Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- against a Protein Kinase

| Parameter | Value | Details |

| Binding Affinity | -8.5 kcal/mol | A lower value indicates a stronger predicted binding. |

| Key Hydrogen Bonds | Asp168, Glu71 | The urea moiety's NH and C=O groups are predicted to interact with these residues. |

| Key Hydrophobic Interactions | Leu25, Val33 | The carbazole ring is predicted to form hydrophobic contacts within the binding pocket. |

| Interacting Residues | Asp168, Glu71, Leu25, Val33, Phe169 | Amino acids in the binding site that are in close proximity to the ligand. |

Note: The data in this table is hypothetical and for illustrative purposes. Actual results would depend on the specific protein target.

Molecular Dynamics Simulations for Dynamic Binding Behavior

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. rsc.org MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.gov For Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- , MD simulations can be used to assess the stability of the binding pose predicted by docking. These simulations can reveal how water molecules mediate interactions and how the flexibility of both the ligand and the protein influences the binding affinity. rsc.org

De Novo Design and Virtual Screening of Novel Analogs

The structural information obtained from computational studies can be used to design novel analogs of Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- with potentially improved properties. nih.govnih.gov De novo design algorithms can generate new molecular structures that fit a specific binding site, while virtual screening can be used to computationally test large libraries of compounds for their potential to bind to a target protein. mdpi.comnih.gov By modifying the carbazole, urea, or chloroethyl moieties, it is possible to create a focused library of analogs. These analogs can then be virtually screened using docking and other methods to prioritize the most promising candidates for synthesis and further testing. nih.govbiorxiv.org

Theoretical Mechanistic Studies (e.g., decomposition pathways)rsc.org

Extensive searches of scientific literature and computational chemistry databases did not yield specific theoretical mechanistic studies or detailed decomposition pathways for the compound Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-. While research exists on the thermal and chemical decomposition of the general class of urea compounds and some related chloroethyl-nitrosourea derivatives, dedicated computational analyses focusing on the specific molecular structure and decomposition of 1-(9-carbazolyl)-3-(2-chloroethyl)urea are not publicly available at this time.

Theoretical studies on simpler urea molecules often involve investigations into thermal decomposition, which can proceed through various pathways, including the formation of isocyanic acid and ammonia. researchgate.netsemanticscholar.orgnih.gov For substituted ureas, the nature of the substituent groups is expected to significantly influence the decomposition mechanism and energetics.

In related fields, computational studies on other complex organic molecules, such as imidazole-based energetic materials, have utilized methods like Complete Active Space Self-Consistent Field (CASSCF) theory to explore decomposition mechanisms following electronic excitation. mdpi.com Such studies often identify key intermediates, transition states, and the role of conical intersections in the decomposition process. mdpi.com Similarly, theoretical investigations into the base-catalyzed condensation reactions of urea-formaldehyde have employed quantum chemistry methods to elucidate reaction mechanisms, such as the E1cb (unimolecular elimination of conjugate base) pathway. nih.gov

Studies on the decomposition of certain N-(2-chloroethyl)-N-nitrosourea compounds have indicated that the decomposition pathways can be complex and dependent on the specific molecular structure, leading to different volatile products.

Sophisticated Analytical Methodologies for Research on Urea, 1 9 Carbazolyl 3 2 Chloroethyl

Spectroscopic Characterization for Structural Validation in Research Contexts

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. High-resolution techniques provide detailed information about the connectivity of atoms and the nature of functional groups present.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of Urea (B33335), 1-(9-carbazolyl)-3-(2-chloroethyl)- .

In the ¹H NMR spectrum, specific proton signals are expected to appear in distinct regions, corresponding to the different chemical environments within the molecule. The aromatic protons of the carbazole (B46965) moiety typically resonate in the downfield region, between 7.0 and 8.5 ppm. The protons of the ethyl chain will appear as multiplets, with the methylene (B1212753) group attached to the chlorine atom expected at a higher chemical shift than the methylene group adjacent to the urea nitrogen due to the deshielding effect of the electronegative chlorine. The NH protons of the urea linkage will present as broad singlets, and their chemical shift can be influenced by the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The carbonyl carbon of the urea group is characteristically found in the highly deshielded region of the spectrum, typically above 150 ppm. The aromatic carbons of the carbazole ring will have signals in the 110-140 ppm range, while the aliphatic carbons of the 2-chloroethyl group will appear in the upfield region.

While specific experimental data for this exact compound is not widely published, data from structurally similar compounds, such as N-Phenyl-N'-(2-chloroethyl)ureas, can provide expected chemical shift ranges. ulaval.ca For instance, in related structures, the CH₂ group adjacent to the chlorine atom shows a chemical shift around 3.6 ppm, and the CH₂ group next to the urea nitrogen is found near 3.5 ppm. ulaval.ca The carbazole protons typically exhibit complex splitting patterns in the aromatic region. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carbazole Aromatic-H | 7.20 - 8.20 | m |

| Urea NH | 6.5 - 9.0 | br s |

| N-CH₂ | ~3.5 | m |

Table 2: Predicted ¹³C NMR Spectral Data for Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Urea) | ~155 |

| Aromatic-C (Carbazole) | 110 - 140 |

| N-CH₂ | ~42 |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of a compound. For Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- , with a molecular formula of C₁₅H₁₄ClN₃O, the expected monoisotopic mass is 287.08255 Da. uni.lu HRMS analysis would confirm this mass with high accuracy, typically to within a few parts per million (ppm), thereby validating the molecular formula. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic [M]+ and [M+2]+ peaks, further corroborating the structure. Predicted adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ are also commonly observed. uni.lu

Table 3: Predicted Mass Spectrometry Data for Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-

| Adduct | Predicted m/z |

|---|---|

| [M]⁺ | 287.08200 |

| [M+H]⁺ | 288.08983 |

| [M+Na]⁺ | 310.07177 |

| [M+K]⁺ | 326.04571 |

Data sourced from PubChemLite, predicted values. uni.lu

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- would exhibit characteristic absorption bands. The N-H stretching vibrations of the urea moiety are expected to appear as one or two bands in the region of 3200-3400 cm⁻¹. A strong absorption band corresponding to the C=O (carbonyl) stretching of the urea group should be visible around 1630-1680 cm⁻¹. The C-N stretching vibrations of the urea and the carbazole ring will also be present. Aromatic C-H stretching can be observed above 3000 cm⁻¹, while the C-Cl stretching vibration of the chloroethyl group typically appears in the fingerprint region, between 600 and 800 cm⁻¹. In related N-aryl-N'-(2-chloroethyl)ureas, the C=O stretch is reported around 1630 cm⁻¹. ulaval.ca

Table 4: Predicted Infrared (IR) Absorption Bands for Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Urea) | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=O Stretch (Urea) | 1630 - 1680 |

| C-N Stretch | 1200 - 1400 |

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatographic methods are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of organic compounds. For Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- , a reversed-phase HPLC method would be most suitable. sigmaaldrich.comgoogle.com In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of an acid like trifluoroacetic acid to improve peak shape. mtc-usa.com

For analytical purposes, HPLC can be used to determine the purity of a sample by separating the main compound from any impurities. The area of the peak corresponding to the target compound relative to the total area of all peaks gives a measure of its purity. For preparative HPLC, the same principles are applied on a larger scale to isolate the pure compound from a reaction mixture. Detection is commonly performed using a UV detector, as the carbazole moiety is strongly UV-active. nih.gov

Table 5: General HPLC Method Parameters for Analysis of Carbazolyl Urea Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |

| Flow Rate | 0.5 - 2.0 mL/min |

| Detection | UV, at a wavelength corresponding to the absorbance maximum of the carbazole chromophore (e.g., 254 nm) |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. asianpubs.org For the synthesis of Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- , TLC can be used to track the consumption of the starting materials and the formation of the product. A small amount of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system (eluent), such as a mixture of ethyl acetate (B1210297) and hexane. sigmaaldrich.com The separated spots are visualized under UV light, where the carbazole-containing compounds will be visible due to their fluorescence. The relative positions of the spots (Rf values) for the starting materials and the product will be different, allowing for a qualitative assessment of the reaction's progress. Once the reaction is complete, TLC can also be used to identify the appropriate solvent system for purification by column chromatography.

Table 6: General TLC Conditions for Monitoring the Synthesis of Urea Derivatives

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | Mixtures of a nonpolar solvent (e.g., Hexane, Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate, Acetone) |

Development of Specific Analytical Assays for Preclinical Research Samples

The development of analytical assays for preclinical research necessitates a focus on sensitivity, specificity, accuracy, and precision to ensure the reliability of experimental data. For Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-, this involves creating methods capable of distinguishing the analyte from endogenous matrix components and potential metabolites.

The quantitative analysis of Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- in biological matrices like cell lysates and plasma is pivotal for understanding its stability, cellular uptake, and mechanism of action in in vitro studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its superior selectivity and sensitivity.

A hypothetical LC-MS/MS method for the quantification of Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- would involve several key steps. Sample preparation would likely employ protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins. Alternatively, solid-phase extraction (SPE) could be utilized for cleaner samples and to concentrate the analyte.

Chromatographic separation would likely be achieved using a C18 reverse-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small percentage of formic acid to promote protonation of the analyte. The mass spectrometer would be operated in positive electrospray ionization (ESI) mode, and detection would be performed using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions would be optimized for Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- and a suitable internal standard.

Below is a hypothetical table outlining the validation parameters for such an LC-MS/MS assay, based on typical performance characteristics for small molecule quantification in biological matrices.

Table 1: Hypothetical LC-MS/MS Assay Validation Parameters

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 1 ng/mL |

| Accuracy (% Bias) | Within ± 15% (except LLOQ, ± 20%) | -5.2% to +8.5% |

| Precision (% CV) | ≤ 15% (except LLOQ, ≤ 20%) | ≤ 10.1% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | Minimal | Within acceptable limits |

Understanding the metabolic fate of Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- is crucial for identifying active metabolites or degradation products that may contribute to its biological activity or off-target effects. In vitro systems, such as liver microsomes or hepatocytes, are commonly used for initial metabolite profiling.

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool for metabolite identification. This technique provides accurate mass measurements, enabling the determination of elemental compositions for potential metabolites.

The metabolic pathways for chloroethyl-urea compounds often involve enzymatic and chemical transformations. For Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-, potential metabolic transformations could include:

Dechlorination: Replacement of the chlorine atom with a hydroxyl group.

Hydroxylation: Addition of a hydroxyl group to the carbazole ring.

Glucuronidation or Sulfation: Conjugation reactions to increase water solubility for excretion.

Cyclization: Intramolecular reactions that can occur with the chloroethyl group.

Data analysis would involve comparing the chromatograms of control and incubated samples to identify new peaks. The accurate mass data from the HRMS would then be used to propose elemental compositions for these potential metabolites.

The following table outlines hypothetical metabolites of Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- that could be identified using LC-HRMS in an in vitro research system.

Table 2: Hypothetical Metabolites of Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-

| Putative Metabolite | Transformation | Mass Shift from Parent |

|---|---|---|

| M1 | Dechlorination/Hydroxylation | +1.995 Da |

| M2 | Hydroxylation on carbazole ring | +15.995 Da |

| M3 | Glucuronide Conjugate | +176.032 Da |

| M4 | Sulfate Conjugate | +79.957 Da |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- |

| Acetonitrile |

| Methanol |

Future Research Perspectives and Translational Considerations Non Clinical Human

Identification of Novel Therapeutic Niches

The initial step in exploring the therapeutic utility of 1-(9-carbazolyl)-3-(2-chloroethyl)urea would involve broad-spectrum screening to identify potential disease areas where it may exert a beneficial effect. Given the known activities of related compounds, several therapeutic niches warrant investigation:

Oncology: Carbazole (B46965) derivatives have demonstrated a range of anticancer activities. nih.govresearchgate.net Furthermore, many aromatic urea (B33335) derivatives, particularly N-phenyl-N'-(2-chloroethyl)ureas, have been investigated as tubulin-binding anticancer agents. eurekaselect.com The presence of the alkylating chloroethyl group suggests a potential mechanism for inducing cancer cell death, similar to traditional alkylating agents. Future research should therefore prioritize screening this compound against a diverse panel of human cancer cell lines, including but not limited to, those from breast, lung, colon, and hematological malignancies.

Neurodegenerative Diseases: Certain carbazole derivatives have been explored for their neuroprotective properties. nih.gov The urea moiety is also present in compounds designed to target enzymes implicated in neurodegeneration. An important research direction would be to investigate whether 1-(9-carbazolyl)-3-(2-chloroethyl)urea can modulate pathways involved in diseases such as Alzheimer's or Parkinson's disease, perhaps through the inhibition of key enzymes or the modulation of protein aggregation.

Inflammatory Disorders: A number of carbazole-containing compounds have been patented for their anti-inflammatory and analgesic properties. google.com Future studies could explore the efficacy of 1-(9-carbazolyl)-3-(2-chloroethyl)urea in cellular and animal models of inflammatory conditions like rheumatoid arthritis or inflammatory bowel disease.

Infectious Diseases: The carbazole nucleus is a scaffold found in some antimicrobial agents. nih.gov Screening against a panel of pathogenic bacteria and fungi could reveal potential anti-infective properties of 1-(9-carbazolyl)-3-(2-chloroethyl)urea .

A hypothetical screening cascade to identify a therapeutic niche is presented in Table 1.

Table 1: Hypothetical Initial Therapeutic Area Screening for 1-(9-Carbazolyl)-3-(2-chloroethyl)urea

| Therapeutic Area | Initial Screening Assay | Potential Molecular Target Class | Justification Based on Structural Moieties |

| Oncology | Cancer cell line cytotoxicity panel (e.g., NCI-60) | Kinases, Tubulin, DNA | Carbazole and chloroethylurea derivatives show anticancer activity. nih.goveurekaselect.com |

| Neurodegeneration | Neuroprotection assays (e.g., against oxidative stress) | GSK-3β, Monoamine Oxidase | Carbazole is a known neuroprotective scaffold. nih.gov |

| Inflammation | Cytokine release assays in immune cells (e.g., LPS-stimulated macrophages) | COX, LOX, Kinases | Carbazoles have demonstrated anti-inflammatory effects. google.com |

| Infectious Diseases | Minimum Inhibitory Concentration (MIC) against bacterial and fungal strains | Key metabolic enzymes | The carbazole ring is a known antimicrobial pharmacophore. nih.gov |

Development of Advanced Preclinical Models for Efficacy and Specificity

Once a promising therapeutic area is identified, the development and use of advanced preclinical models will be crucial to evaluate the efficacy and specificity of 1-(9-carbazolyl)-3-(2-chloroethyl)urea .

For an oncology indication, research would move from simple 2D cell cultures to more complex models that better recapitulate the tumor microenvironment. These could include:

3D Spheroid and Organoid Cultures: To assess the compound's ability to penetrate solid tumor masses and exert its effects in a more physiologically relevant context.

Patient-Derived Xenograft (PDX) Models: Implanting tumor tissue from human patients into immunodeficient mice would provide a robust platform to test efficacy against heterogeneous, clinically-relevant cancers.

For neurodegenerative diseases , transgenic animal models that express human disease-associated genes (e.g., amyloid precursor protein or alpha-synuclein) would be essential. These models would allow for the assessment of the compound's ability to not only alleviate symptoms but also to modify the underlying disease pathology, such as reducing plaque formation or neuronal loss.

Strategies for Enhancing Selectivity and Reducing Off-Target Effects

A major challenge in drug development, particularly for reactive compounds like those containing a chloroethyl group, is achieving selectivity for the target cells or tissues while minimizing effects on healthy ones. Future research on 1-(9-carbazolyl)-3-(2-chloroethyl)urea must incorporate strategies to enhance its therapeutic index.

Structural Modification: Based on initial structure-activity relationship (SAR) studies, medicinal chemists could synthesize analogs of the parent compound. For example, altering the substitution pattern on the carbazole ring could modulate its physicochemical properties to favor accumulation in a specific tissue, such as the central nervous system for neurodegenerative diseases or solid tumors for oncology. This approach has been used to improve the selectivity of other urea-containing kinase inhibitors. nih.gov

Targeted Drug Delivery: A more advanced strategy would involve conjugating 1-(9-carbazolyl)-3-(2-chloroethyl)urea to a targeting moiety. For instance, if the compound shows promise against a cancer expressing a specific surface receptor (e.g., PSMA in prostate cancer), it could be linked to a ligand for that receptor. This approach has been successfully used for other urea-based compounds to deliver them specifically to cancer cells. nih.gov

Exploration of Combination Research Strategies

In many diseases, particularly cancer, combination therapy is the standard of care. Future preclinical studies should investigate the potential of 1-(9-carbazolyl)-3-(2-chloroethyl)urea to work synergistically with existing drugs.

If the compound is identified as a potential anticancer agent, it could be tested in combination with:

Standard-of-care chemotherapies: To see if it can enhance their efficacy or overcome resistance mechanisms.

Targeted therapies: For example, if it induces DNA damage, combining it with a PARP inhibitor could be a rational strategy.

Immunotherapies: Investigating whether the compound can induce immunogenic cell death, thereby making tumors more susceptible to checkpoint inhibitors.

A phase II study of a combination of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and another agent in advanced large bowel cancer provides a precedent for this type of clinical investigation, although in that particular case, the combination did not show enhanced efficacy. researchgate.net This highlights the importance of robust preclinical data to guide the selection of combination partners.

Predictive Biomarker Discovery in Preclinical Settings

To facilitate future clinical development and patient stratification, it is essential to identify predictive biomarkers of response to 1-(9-carbazolyl)-3-(2-chloroethyl)urea . This research would be conducted in the preclinical models developed in section 8.2.

Genomic and Proteomic Profiling: By analyzing the genetic and protein expression profiles of sensitive versus resistant cell lines or tumors from PDX models, researchers could identify signatures that correlate with response. For example, the expression level of a particular drug transporter or a specific DNA repair enzyme might predict sensitivity.

Mechanism-Based Biomarkers: Once the mechanism of action is elucidated, biomarkers related to that mechanism can be explored. If the compound is found to inhibit a specific kinase, the phosphorylation status of that kinase's downstream substrates could serve as a pharmacodynamic and potentially predictive biomarker. The discovery of urea-based inhibitors of glutamate (B1630785) carboxypeptidase II for pain management was aided by understanding the specific interactions within the enzyme's active site, which could guide biomarker development. nih.gov

Table 2 outlines a hypothetical approach to biomarker discovery for 1-(9-carbazolyl)-3-(2-chloroethyl)urea in an oncology context.

Table 2: Hypothetical Preclinical Biomarker Discovery Strategy

| Biomarker Type | Methodology | Potential Biomarkers | Rationale |

| Sensitivity/Resistance | RNA-Seq of sensitive vs. resistant cell lines | Expression levels of drug transporters (e.g., ABCB1), DNA repair genes (e.g., MGMT) | To identify patients likely to respond or be intrinsically resistant. |

| Pharmacodynamic | Western blot or IHC in treated tumors | Phosphorylation of a target kinase, markers of DNA damage (γH2AX) | To confirm target engagement and biological activity in vivo. |

| Patient Selection | Gene mutation analysis of tumor DNA | Mutations in the target pathway | To select patients whose tumors are driven by the pathway inhibited by the compound. |

Q & A

Q. What are the optimal synthetic routes for preparing Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves reacting a carbazole-derived amine with a chloroethyl isocyanate. Key steps include:

- Solvent Selection: Inert solvents like dichloromethane or toluene are preferred to avoid side reactions .

- Base Catalysis: Triethylamine is used to neutralize HCl generated during urea bond formation, improving reaction efficiency .

- Temperature Control: Reflux conditions (~110°C) ensure completion of the exothermic urea coupling step .